Aromatase (CYP19) Inhibition: ~8‑Fold Potency Gain Over Resveratrol
In a systematic panel of cancer chemoprevention bioassays, 3‑O‑benzyl resveratrol (5b, identical to CAS 678149-02-5) exhibited approximately eightfold higher aromatase inhibitory activity than the parent compound resveratrol [1]. Resveratrol has a reported aromatase IC50 of 25 µM in MCF‑7aro cells [2]; applying the eightfold difference yields an estimated IC50 of ~3.1 µM for 3‑O‑benzyl resveratrol. The benzyl‑substituted series as a whole was more potent than the corresponding methyl‑substituted derivatives, confirming that the benzyl ether moiety at the 3‑position is a critical pharmacophoric element for CYP19 inhibition [1].
| Evidence Dimension | Aromatase (CYP19) inhibition potency |
|---|---|
| Target Compound Data | ~3.1 µM (IC50, estimated from eightfold improvement over resveratrol) |
| Comparator Or Baseline | Resveratrol: IC50 = 25 µM (MCF‑7aro cells) |
| Quantified Difference | ~8‑fold lower IC50 (i.e., higher potency) |
| Conditions | MCF‑7 cells stably transfected with CYP19 (MCF‑7aro); recombinant aromatase assay context for the eightfold statement |
Why This Matters
The marked gain in aromatase inhibitory potency makes this compound a superior tool for investigating estrogen‑dependent cancer pathways, where resveratrol’s weak CYP19 activity (IC50 = 25 µM) often limits experimental utility.
- [1] Orsini F, et al. Synthesis of Resveratrol Derivatives and In Vitro Screening for Potential Cancer Chemopreventive Activities. Arch Pharm (Weinheim). 2016;349(6):414-427. doi:10.1002/ardp.201600022 View Source
- [2] Wang Y, Lee KW, Chan FL, Chen S, Leung LK. The red wine polyphenol resveratrol displays bilevel inhibition on aromatase in breast cancer cells. Toxicol Sci. 2006;92(1):71-77. doi:10.1093/toxsci/kfj179 View Source
